molecular formula C10H10ClNO2 B13948231 2-[3-(Chloroacetyl)phenyl]acetamide CAS No. 342422-38-2

2-[3-(Chloroacetyl)phenyl]acetamide

Cat. No.: B13948231
CAS No.: 342422-38-2
M. Wt: 211.64 g/mol
InChI Key: WLSWITXOQVQNER-UHFFFAOYSA-N
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Description

2-[3-(Chloroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Chloroacetyl)phenyl]acetamide typically involves the reaction of 3-chloroacetylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

3-Chloroacetylphenylamine+Acetic AnhydrideThis compound+Acetic Acid\text{3-Chloroacetylphenylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Chloroacetylphenylamine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can also aid in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

    Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-[3-(Chloroacetyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler derivative without the chloroacetyl group.

    N-(4-Bromophenyl)acetamide: A similar compound with a bromine substituent instead of chlorine.

    2-Chloroacetamide: A related compound with a simpler structure.

Uniqueness

2-[3-(Chloroacetyl)phenyl]acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Properties

CAS No.

342422-38-2

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-[3-(2-chloroacetyl)phenyl]acetamide

InChI

InChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14)

InChI Key

WLSWITXOQVQNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCl)CC(=O)N

Origin of Product

United States

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